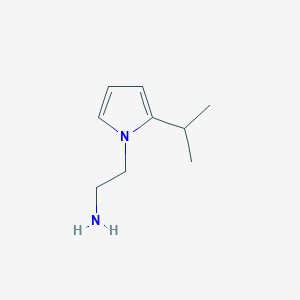![molecular formula C9H11ClO3 B143069 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride CAS No. 142183-70-8](/img/structure/B143069.png)
2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride, also known as spirocyclic ketene is a highly reactive organic chemical compound that has been widely used in scientific research applications. This compound is known for its unique spirocyclic structure that makes it a valuable building block for the synthesis of various organic compounds.4]nonane-4-carbonyl chloride, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
The mechanism of action of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride is not fully understood. However, it is known that the 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride structure of the compound makes it a highly reactive compound that can undergo various chemical reactions. This reactivity has been exploited in the synthesis of various organic compounds, including pharmaceuticals and materials science.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride have not been extensively studied. However, it is known that the compound can react with various biological molecules, including proteins, nucleic acids, and lipids. This reactivity has been exploited in the synthesis of various organic compounds with potential biological activity.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride in lab experiments include its high reactivity, which allows for the synthesis of various organic compounds with potential biological activity. Additionally, the compound is readily available and relatively inexpensive. However, the limitations of using this compound include its high reactivity, which can make it difficult to handle in the laboratory. Additionally, the compound can be hazardous if not handled properly.
Future Directions
There are several future directions for the use of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride in scientific research. One potential direction is the synthesis of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride compounds with potential applications in the field of materials science, such as liquid crystals, photochromic materials, and polymers. Additionally, the compound could be used to synthesize 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride compounds with potential applications in the field of medicine, such as antitumor, antiviral, and antibacterial agents. Finally, the compound could be used to study the mechanism of action of various biological molecules, including proteins, nucleic acids, and lipids.
Synthesis Methods
The synthesis of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride is a multi-step process that involves the reaction of 4-hydroxy-2-cyclopentenone with oxalyl chloride in the presence of a catalytic amount of dimethylformamide. The resulting intermediate is then treated with triethylamine to obtain the final product. This method has been widely used in research laboratories to obtain high yields of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride.
Scientific Research Applications
2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride has been extensively used in scientific research applications due to its unique 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride structure. This compound is a valuable building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound has been used to synthesize 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride compounds with potential antitumor, antiviral, and antibacterial activity. Additionally, it has been used to synthesize 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride compounds with potential applications in the field of materials science, such as liquid crystals, photochromic materials, and polymers.
properties
CAS RN |
142183-70-8 |
|---|---|
Product Name |
2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride |
Molecular Formula |
C9H11ClO3 |
Molecular Weight |
202.63 g/mol |
IUPAC Name |
2-oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride |
InChI |
InChI=1S/C9H11ClO3/c10-8(12)6-5-7(11)13-9(6)3-1-2-4-9/h6H,1-5H2 |
InChI Key |
UQDFHIGXOSISIE-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)C(CC(=O)O2)C(=O)Cl |
Canonical SMILES |
C1CCC2(C1)C(CC(=O)O2)C(=O)Cl |
synonyms |
1-Oxaspiro[4.4]nonane-4-carbonyl chloride, 2-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)
![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)
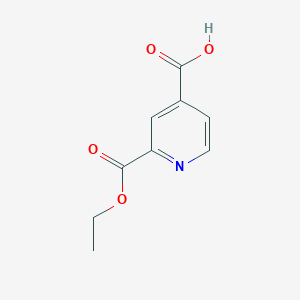
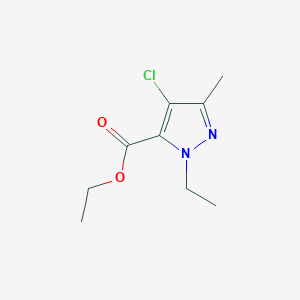
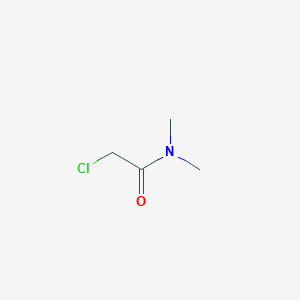
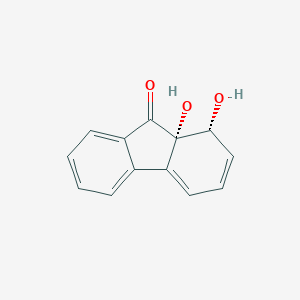

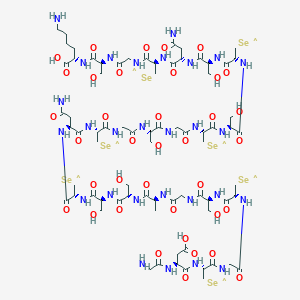
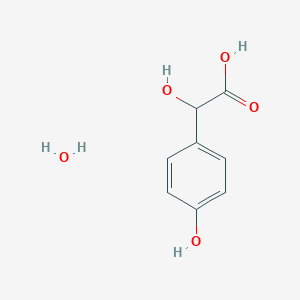
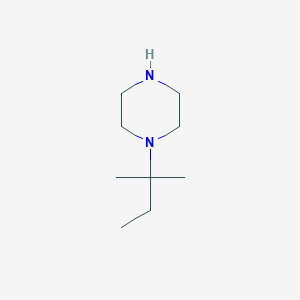
![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)
